molecular formula C15H23NO3 B3807132 2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide

Cat. No. B3807132
M. Wt: 265.35 g/mol
InChI Key: HURNBXYDGYXXEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide, also known as MTPEA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MTPEA belongs to the class of compounds known as phenethylamines, which are known to have a wide range of pharmacological effects.

Mechanism of Action

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide acts as a selective serotonin reuptake inhibitor (SSRI), which means that it inhibits the reuptake of serotonin from the synaptic cleft. This leads to an increase in the concentration of serotonin in the synaptic cleft, which can have a wide range of effects on various physiological processes.
Biochemical and Physiological Effects:
2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the release of serotonin, dopamine, and norepinephrine in the brain, which can lead to a wide range of effects on mood, cognition, and behavior. It has also been shown to have anti-inflammatory and antioxidant effects, which may have potential applications in the treatment of various diseases.

Advantages and Limitations for Lab Experiments

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide has several advantages for use in lab experiments. It is a highly selective and potent SSRI, which makes it a valuable tool for studying the serotonin system. It is also relatively easy to synthesize and purify, which makes it accessible to researchers. However, one limitation of 2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide is its relatively short half-life, which may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on 2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide. One area of interest is its potential applications in the treatment of various diseases, such as depression, anxiety, and inflammation. Another area of interest is its potential as a tool for studying the role of the serotonin system in various physiological and pathological conditions. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide and its potential limitations for use in lab experiments.

Scientific Research Applications

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide has been extensively studied for its potential applications in scientific research. One of the main areas of interest is its potential as a tool for studying the serotonin system in the brain. 2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide has been shown to have a high affinity for the serotonin transporter, which is responsible for the reuptake of serotonin from the synaptic cleft. This makes it a valuable tool for studying the role of serotonin in various physiological and pathological conditions.

properties

IUPAC Name

2-methoxy-N-methyl-N-[2-(2,3,6-trimethylphenoxy)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-11-6-7-12(2)15(13(11)3)19-9-8-16(4)14(17)10-18-5/h6-7H,8-10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HURNBXYDGYXXEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)C)OCCN(C)C(=O)COC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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